1,4-Benzenedisulfonic acid, 2-((4-((2-((aminocarbonyl)amino)-4-((4-chloro-6-((2,5-disulfophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-2,5-dimethylphenyl)azo)-, potassium sodium salt
1,4-Benzenedisulfonic acid, 2-((4-((2-((aminocarbonyl)amino)-4-((4-chloro-6-((2,5-disulfophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-2,5-dimethylphenyl)azo)-, potassium sodium salt
Brand Name:
Vulcanchem
CAS No.:
118578-13-5
VCID:
VC0037825
InChI:
InChI=1S/C30H26ClN11O13S4.2K.2Na/c1-14-10-21(41-42-24-13-18(57(47,48)49)5-8-26(24)59(53,54)55)15(2)9-20(14)40-39-19-6-3-16(11-22(19)34-28(32)43)33-29-36-27(31)37-30(38-29)35-23-12-17(56(44,45)46)4-7-25(23)58(50,51)52;;;;/h3-13H,1-2H3,(H3,32,34,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,33,35,36,37,38);;;;/q;4*+1/p-4
SMILES:
CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N.[Na+].[Na+].[K+].[K+]
Molecular Formula:
C30H22ClK2N11Na2O13S4
Molecular Weight:
1032.436
1,4-Benzenedisulfonic acid, 2-((4-((2-((aminocarbonyl)amino)-4-((4-chloro-6-((2,5-disulfophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-2,5-dimethylphenyl)azo)-, potassium sodium salt
CAS No.: 118578-13-5
Cat. No.: VC0037825
Molecular Formula: C30H22ClK2N11Na2O13S4
Molecular Weight: 1032.436
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118578-13-5 |
|---|---|
| Molecular Formula | C30H22ClK2N11Na2O13S4 |
| Molecular Weight | 1032.436 |
| IUPAC Name | dipotassium;disodium;2-[[4-[3-(carbamoylamino)-4-[[4-[(2,5-disulfonatophenyl)diazenyl]-2,5-dimethylphenyl]diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
| Standard InChI | InChI=1S/C30H26ClN11O13S4.2K.2Na/c1-14-10-21(41-42-24-13-18(57(47,48)49)5-8-26(24)59(53,54)55)15(2)9-20(14)40-39-19-6-3-16(11-22(19)34-28(32)43)33-29-36-27(31)37-30(38-29)35-23-12-17(56(44,45)46)4-7-25(23)58(50,51)52;;;;/h3-13H,1-2H3,(H3,32,34,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,33,35,36,37,38);;;;/q;4*+1/p-4 |
| Standard InChI Key | HDMFHIXWWSRBFH-UHFFFAOYSA-J |
| SMILES | CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N.[Na+].[Na+].[K+].[K+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator